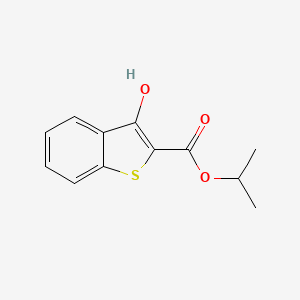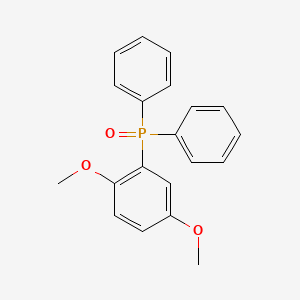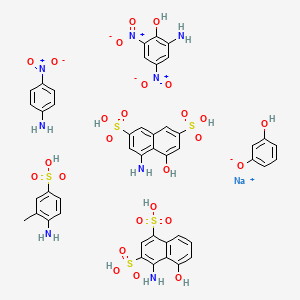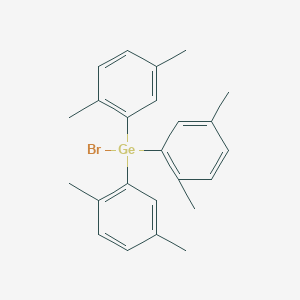
Bromotris(2,5-dimethylphenyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromotris(2,5-dimethylphenyl)germane is an organogermanium compound characterized by the presence of bromine and three 2,5-dimethylphenyl groups attached to a germanium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bromotris(2,5-dimethylphenyl)germane typically involves the reaction of germanium tetrachloride with 2,5-dimethylphenylmagnesium bromide in an ether solvent. The reaction proceeds through the formation of an intermediate, which is then treated with bromine to yield the final product. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Bromotris(2,5-dimethylphenyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming tris(2,5-dimethylphenyl)germane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation: Germanium dioxide and substituted phenyl derivatives.
Reduction: Tris(2,5-dimethylphenyl)germane.
Substitution: Various substituted germanium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bromotris(2,5-dimethylphenyl)germane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Bromotris(2,5-dimethylphenyl)germane involves its interaction with various molecular targets. The bromine atom and the germanium center play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new compounds. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Tris(2,5-dimethylphenyl)germane: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Bromotris(2,4,6-trimethylphenyl)germane: Similar structure but with different methyl group positions, affecting its reactivity and applications.
Uniqueness: Bromotris(2,5-dimethylphenyl)germane is unique due to the specific positioning of the methyl groups on the phenyl rings, which influences its chemical behavior and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
65924-56-3 |
|---|---|
Fórmula molecular |
C24H27BrGe |
Peso molecular |
468.0 g/mol |
Nombre IUPAC |
bromo-tris(2,5-dimethylphenyl)germane |
InChI |
InChI=1S/C24H27BrGe/c1-16-7-10-19(4)22(13-16)26(25,23-14-17(2)8-11-20(23)5)24-15-18(3)9-12-21(24)6/h7-15H,1-6H3 |
Clave InChI |
CLCACBLFFWQDKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)[Ge](C2=C(C=CC(=C2)C)C)(C3=C(C=CC(=C3)C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


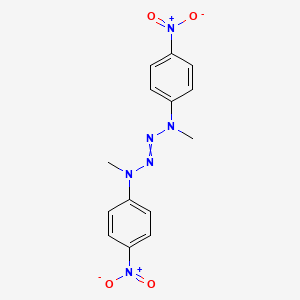
![2,2-Dichloro-1-(1-oxa-5-azaspiro[5.6]dodecan-5-yl)ethan-1-one](/img/structure/B14469962.png)

![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide](/img/structure/B14469981.png)
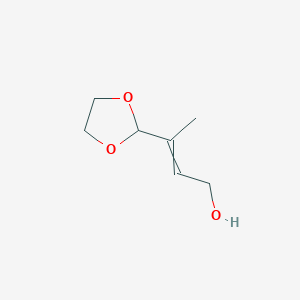

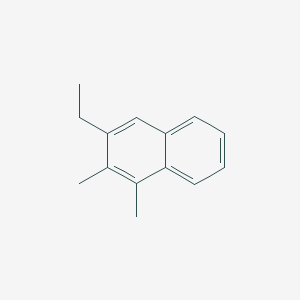
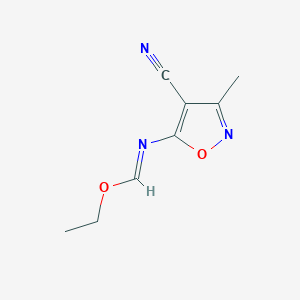
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-](/img/structure/B14470013.png)
![6H-Benzo[c]phenothiazine, 5,7-dihydro-](/img/structure/B14470020.png)

